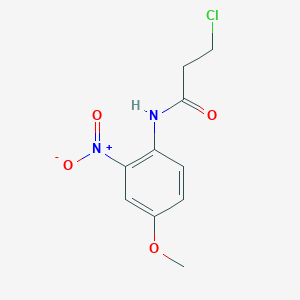
N-(2-benzoyl-4-chlorophenyl)-5-nitro-1-benzothiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(2-benzoyl-4-chlorophenyl)-5-nitro-1-benzothiophene-2-carboxamide" is a derivative of benzamide with potential interest in various fields such as medicinal chemistry and materials science. While the provided papers do not directly discuss this specific compound, they do provide valuable insights into the synthesis, characterization, and structural analysis of related benzamide derivatives, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of benzamide derivatives typically involves the acylation of aniline compounds with acid chlorides or anhydrides. For instance, the synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives was achieved by reacting aryl isothiocyanates with cyclohexanecarboxamide . Similarly, the synthesis of 2-nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide was performed in two steps, starting from N-(2,4-dichlorophenyl)-2-nitrobenzamide, followed by treatment with 2-methyl benzoic acid . These methods could potentially be adapted for the synthesis of "this compound" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often characterized by X-ray crystallography, which provides detailed information about the conformation and geometry of the molecules. For example, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide revealed a chair conformation of the cyclohexane ring and an intramolecular hydrogen bond forming a pseudo-six-membered ring . The dihedral angles between aromatic rings and the orientation of functional groups such as nitro groups are also key structural features, as seen in the crystal structure of 2-nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide . These structural insights are crucial for understanding the molecular conformation of "this compound".
Chemical Reactions Analysis
Benzamide derivatives can participate in various chemical reactions, including hydrogen bonding interactions that influence their solid-state assembly. The structures of N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide derivatives are stabilized by intramolecular hydrogen bonds . Moreover, intermolecular hydrogen bonding can lead to the formation of dimeric pairs or infinite chains, as observed in N-(4-chlorophenyl)benzamide and N-(2,4-dichlorophenyl)benzamide . These hydrogen bonding patterns could be expected for "this compound", affecting its physical properties and reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are closely related to their molecular structure. Spectroscopic techniques such as IR, NMR, and UV-Vis are commonly used to characterize these compounds. For instance, the IR, 1H and 13C NMR, and UV-Vis spectra of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide were recorded and analyzed, with DFT calculations providing additional insights into the electronic properties . These methods would be applicable to determine the properties of "this compound", including its vibrational frequencies, chemical shifts, and electronic transitions.
Wissenschaftliche Forschungsanwendungen
Ni(II) Schiff Base Complexes
The Ni(II) complexes of Schiff bases involving similar compounds have been explored for their structural properties. One study investigated the Ni(II) complex of a Schiff base related to N-(2-benzoyl-4-chlorophenyl)-5-nitro-1-benzothiophene-2-carboxamide, focusing on its absolute structure, conformation, and hydrogen bonding (Langer et al., 2007).
Synthesis of Benzofuro-and Benzothieno-Phenanthridones
Compounds structurally similar to this compound have been synthesized and evaluated, particularly focusing on their photochemical properties (Karminski-Zamola & Bajić, 1989).
Synthesis and Characterization of Derivatives
A variety of derivatives, including benzothiophene derivatives, have been synthesized and characterized, providing insights into their molecular structures and potential applications (Bhaskar et al., 2019).
Azetinone Derivatives Synthesis
Studies have focused on the synthesis of 4-chloro-3-benzoyl-2-azetinone derivatives and their conversion into other chemical forms. These researches provide insights into the chemical reactions and potential applications of such compounds (Matsui & Motoi, 1973).
Chemical Structure Analysis
Extensive research has been done on the structural analysis of N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide, a compound related to this compound. These studies often involve detailed analysis of hydrogen bonds and molecular conformation (Siddiqui et al., 2008).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-5-nitro-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13ClN2O4S/c23-15-6-8-18(17(12-15)21(26)13-4-2-1-3-5-13)24-22(27)20-11-14-10-16(25(28)29)7-9-19(14)30-20/h1-12H,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKMDGROTVSFFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(E)-3-(Furan-2-yl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B3006364.png)
![N-(2,3,4,4a,5,10b-hexahydropyrano[3,2-c]quinolin-6-yl)propanamide](/img/structure/B3006365.png)
![N-[(2-methoxyphenyl)methyl]-2-[[2-oxidanylidene-1-(pyridin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]ethanamide](/img/structure/B3006366.png)

![N-(4-acetamidophenyl)-2-((3-(2-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B3006368.png)



![3-cyclopentyl-7-[(2,5-difluorobenzyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3006373.png)
